molecular formula C11H22Cl2N2O2 B6199452 methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride CAS No. 2694728-89-5

methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride

Cat. No.: B6199452
CAS No.: 2694728-89-5
M. Wt: 285.2
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Description

Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride is a chemical compound with the molecular formula C10H18N2O2.2ClH. It is a white powder that is soluble in water and other polar solvents. This compound is used in various scientific research applications due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride typically involves the reaction of piperidine derivatives with azetidine-3-carboxylate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and protein-ligand binding.

    Medicine: As a potential therapeutic agent for the treatment of neurological disorders.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl piperidine-4-carboxylate
  • Azetidine-3-carboxylate derivatives
  • Piperidine derivatives

Uniqueness

Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride is unique due to its specific combination of the piperidine and azetidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, particularly in the development of new therapeutic agents and materials .

Properties

CAS No.

2694728-89-5

Molecular Formula

C11H22Cl2N2O2

Molecular Weight

285.2

Purity

95

Origin of Product

United States

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